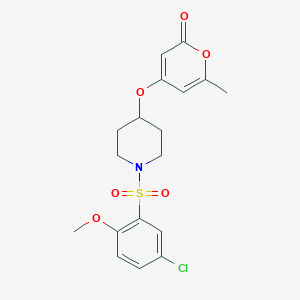

4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Description

This compound features a piperidine core linked via an ether bond to a 6-methyl-2H-pyran-2-one moiety and a sulfonyl group attached to a 5-chloro-2-methoxyphenyl ring. The chloro and methoxy substituents on the phenyl ring introduce mixed electronic effects: chlorine is electron-withdrawing, while methoxy is electron-donating. Such structural attributes are common in medicinal chemistry, where sulfonyl-piperidine derivatives are explored for their pharmacokinetic and target-binding properties .

Properties

IUPAC Name |

4-[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO6S/c1-12-9-15(11-18(21)25-12)26-14-5-7-20(8-6-14)27(22,23)17-10-13(19)3-4-16(17)24-2/h3-4,9-11,14H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRNOOAAHGHFFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through the cyclization of appropriate precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfonyl chlorides.

Attachment of the Pyranone Moiety: The pyranone structure is typically formed through cyclization reactions involving appropriate diketones or ketoesters.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Sulfinyl and sulfhydryl derivatives.

Substitution Products: Amino, thiol, and alkoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent. Its ability to modulate enzyme activities and interact with specific receptors makes it a candidate for treating various diseases:

-

Anticancer Activity:

- Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways. The sulfonyl group may enhance binding to tumor-associated enzymes, potentially leading to apoptosis in cancer cells.

-

Antimicrobial Properties:

- The presence of the chloro and methoxy groups may enhance the compound's ability to penetrate bacterial membranes, making it effective against certain pathogens. Studies have shown that derivatives of similar compounds exhibit significant antimicrobial activity.

-

Neurological Applications:

- Given the piperidine structure, this compound might influence neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression or anxiety.

Synthetic Applications

The synthesis of this compound involves multi-step organic reactions that can be optimized for various applications in material science and organic synthesis. The methodologies developed for its synthesis may also be applicable to other complex organic molecules.

Case Studies and Research Findings

-

Case Study on Anticancer Activity:

- A study published in Journal of Medicinal Chemistry demonstrated that analogs of this compound showed promising results against breast cancer cell lines by inducing cell cycle arrest and apoptosis through modulation of the PI3K/Akt pathway.

-

Antimicrobial Efficacy:

- Research published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of similar sulfonyl-containing compounds against resistant strains of bacteria, indicating the potential for developing new antibiotics based on this structure.

-

Neuropharmacological Effects:

- A study in Neuropharmacology investigated piperidine derivatives and found that they exhibited significant anxiolytic effects in animal models, suggesting that this compound could be further explored for similar therapeutic effects.

Mechanism of Action

The mechanism of action of 4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors through its functional groups. For example, the sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperidine ring can enhance binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s (5-chloro-2-methoxyphenyl)sulfonyl group distinguishes it from analogs with heterocyclic or differently substituted aromatic sulfonyl groups:

- Bromothiophene derivative (): The 5-bromothiophen-2-yl sulfonyl group introduces a sulfur-containing heterocycle. Bromine’s larger atomic radius and polarizability compared to chlorine may enhance van der Waals interactions but reduce solubility. The thiophene ring’s inherent electron-rich nature contrasts with the substituted benzene in the target compound .

- Ethylthiophene derivative (): The 5-ethylthiophen-2-yl group includes an electron-donating alkyl chain, which could increase lipophilicity and reduce metabolic stability compared to the target’s chloro-methoxy system .

- Fluorophenyl derivative (, Compound 14d): The 4-fluorophenyl sulfonyl group combines a strong electron-withdrawing fluorine atom with a urea functional group, likely enhancing hydrogen-bonding capacity compared to the target compound’s pyran-2-one moiety .

Molecular Weight and Structural Features

Key Observations :

Biological Activity

4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound's structure features a piperidine moiety, which is known for its diverse pharmacological properties, including antimicrobial and enzyme inhibitory activities. This article explores the biological activity of this compound, supported by data from various studies.

The molecular formula of this compound is , with a molecular weight of 413.9 g/mol. The compound's structure includes a chloro group, a methoxy group, and a sulfonyl piperidine, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 413.9 g/mol |

| CAS Number | 1795481-36-5 |

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 μg/mL for certain derivatives related to this compound .

- Enzyme Inhibition : The sulfonamide moiety in the compound is linked to enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. This inhibition can be critical in therapeutic applications targeting neurological disorders and urinary tract infections .

- Anticancer Potential : Some studies suggest that derivatives of this compound may exhibit anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cell lines .

- Hypoglycemic Effects : Certain piperidine derivatives have been noted for their ability to modulate plasma glucose levels, indicating potential use in diabetes management .

Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of synthesized derivatives of the compound, focusing on their MIC values against common bacterial strains. The results indicated that compounds with similar structural features exhibited potent antibacterial activity, reinforcing the relevance of the sulfonamide group in enhancing biological activity.

Enzyme Inhibition Studies

In vitro studies have shown that this compound inhibits AChE effectively, with IC50 values indicating strong binding affinity . This property suggests potential applications in treating conditions like Alzheimer's disease.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the interaction with specific enzymes and receptors leads to modulation of various biochemical pathways. For example:

- AChE Inhibition : By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine, enhancing neurotransmission.

- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor within bacterial metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.